

# Application Notes and Protocols: Intravenous Administration of SAR125844 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR125844 |           |
| Cat. No.:            | B1684697  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SAR125844** is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] Activation of the HGF/MET signaling pathway is implicated in tumor initiation, metastasis, angiogenesis, and therapeutic resistance.[1] **SAR125844** is administered intravenously and has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with MET gene amplification.[1][2] These application notes provide a detailed protocol for the intravenous administration of **SAR125844** in mouse models of cancer, along with a summary of its mechanism of action and preclinical efficacy.

## **Mechanism of Action**

SAR125844 is an ATP-competitive inhibitor that selectively targets the MET tyrosine kinase, including its wild-type and mutated forms.[1] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the MET receptor triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.[2][3] Key pathways activated by MET include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[2][3] By binding to c-Met, SAR125844 disrupts these signaling pathways, ultimately inhibiting tumor cell growth, inducing apoptosis, and preventing metastasis in MET-driven tumors.[4]

## c-Met Signaling Pathway Inhibition by SAR125844





Click to download full resolution via product page

Caption: Inhibition of the c-Met signaling pathway by SAR125844.

## **Quantitative Data Summary**

The following table summarizes the preclinical efficacy of intravenously administered **SAR125844** in mouse xenograft models of MET-amplified gastric cancer.



| Cell Line         | Mouse<br>Model | SAR125844<br>Dose<br>(mg/kg) | Dosing<br>Schedule             | Outcome                                                                                                  | Reference |
|-------------------|----------------|------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| SNU-5             | Xenograft      | 45                           | Single IV<br>dose              | Complete inhibition of MET kinase activity for 4 hours, partial at 24 hours.                             | [2]       |
| Hs 746T           | Xenograft      | Not specified                | Not specified                  | Potent, dose-<br>and time-<br>dependent<br>inhibition of<br>MET kinase<br>and<br>downstream<br>pathways. | [2]       |
| SNU-5, Hs<br>746T | Xenograft      | Not specified                | Daily or<br>every-2-days<br>IV | Dose-<br>dependent<br>tumor<br>regression at<br>tolerated<br>doses.                                      | [1]       |

# Experimental Protocol: Intravenous Administration of SAR125844 in Mice

This protocol outlines the procedure for the preparation and intravenous (IV) administration of **SAR125844** to mice bearing tumor xenografts.

#### Materials:

• SAR125844 compound



- Vehicle solution (e.g., sterile saline, 5% dextrose in water (D5W), or a suitable nanosuspension formulation)
- Sterile 1 mL syringes
- Sterile 27-30 gauge needles
- Mouse restraint device
- Heat lamp (optional, for tail vein dilation)
- 70% ethanol
- Animal scale

#### Procedure:

- Animal Preparation:
  - Acclimate mice to the laboratory environment according to institutional guidelines.
  - For tumor xenograft models, allow tumors to reach the desired size before initiating treatment.
  - Weigh each mouse on the day of treatment to accurately calculate the required dose.
- Preparation of SAR125844 Solution:
  - Note: The specific vehicle and concentration may vary. The following is a general guideline.
  - Based on preclinical studies, a dose of 45 mg/kg has been used.
  - Calculate the total amount of SAR125844 needed for the study group.
  - Prepare the SAR125844 solution in a sterile vehicle. For longer-lasting effects, a nanosuspension formulation may be utilized.[1]



- Ensure the final concentration allows for an appropriate injection volume (typically 100-200 μL for a 20-25g mouse).
- Vortex or sonicate the solution as needed to ensure complete dissolution or uniform suspension.
- Intravenous Administration (Tail Vein Injection):
  - Properly restrain the mouse using a suitable restraint device, ensuring the tail is accessible.
  - To aid in visualization and cannulation of the lateral tail veins, gently warm the tail using a heat lamp or by immersing it in warm water.
  - Swab the tail with 70% ethanol to clean the injection site.
  - Load the prepared SAR125844 solution into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.
  - Position the needle, bevel up, parallel to the lateral tail vein and gently insert it into the vein.
  - Slowly inject the calculated volume of the SAR125844 solution. Successful injection is indicated by the absence of resistance and no visible subcutaneous bleb formation.
  - If resistance is met or a bleb forms, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
  - After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Post-Administration Monitoring:
  - Return the mouse to its cage and monitor for any immediate adverse reactions.
  - Continue to monitor the mice according to the experimental plan, including tumor measurements and body weight, to assess treatment efficacy and toxicity.





# **Experimental Workflow for Intravenous SAR125844 Administration in a Mouse Model**





Click to download full resolution via product page

Caption: Workflow for **SAR125844** IV administration in mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The selective intravenous inhibitor of the MET tyrosine kinase SAR125844 inhibits tumor growth in MET-amplified cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the MET-Signaling Pathway in Non-Small—Cell Lung Cancer: Evidence to Date -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Intravenous Administration of SAR125844 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684697#protocol-for-intravenous-administration-of-sar125844-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com